5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
Overview
Description
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a chemical compound with the empirical formula C7H4FN3O2 and a molecular weight of 181.12 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isOC(C1=C(C=C2N=NNC2=C1)F)=O
. This indicates that the compound contains a carboxylic acid group attached to a benzotriazole ring, which also has a fluorine atom attached . Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Synthetic Applications
The compound is integral to the synthesis of novel chemical entities, showcasing its versatility in organic synthesis. Peng and Zhu (2003) reported the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, demonstrating the compound's utility in regiospecific 1,3-dipolar cycloaddition reactions. This process yielded novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds, highlighting its role in introducing fluorine atoms into organic molecules, which is valuable for developing pharmacologically active compounds due to fluorine's impact on bioavailability and metabolic stability (Peng & Zhu, 2003).
Pharmaceutical Research
In pharmaceutical research, triazole derivatives exhibit a broad spectrum of biological activities. Nikalje et al. (2015) synthesized a series of imidazole coupled 1,2,4-triazole-5-carboxylic acids as antifungal agents. These compounds showed potential activity against Candida albicans, indicating the relevance of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid derivatives in developing new antifungal therapies (Nikalje et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
6-fluoro-2H-benzotriazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-2-6-5(9-11-10-6)1-3(4)7(12)13/h1-2H,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEDXRQTZIOASY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.